molecular formula C17H12Cl2O B8662507 MFCD00098031

MFCD00098031

Cat. No.: B8662507
M. Wt: 303.2 g/mol
InChI Key: KKVCZNHIJHTDFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD00098031 is an organic compound characterized by the presence of two p-chlorophenyl groups attached to a pentadienone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD00098031 typically involves the reaction of p-chlorobenzaldehyde with acetone in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through an aldol condensation mechanism, resulting in the formation of the desired pentadienone compound.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

MFCD00098031 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the pentadienone to the corresponding alcohols or alkanes.

    Substitution: The p-chlorophenyl groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

MFCD00098031 has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of MFCD00098031 involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1,5-Bis(p-methylphenyl)-1,4-pentadien-3-one
  • 1,5-Bis(p-fluorophenyl)-1,4-pentadien-3-one
  • 1,5-Bis(p-bromophenyl)-1,4-pentadien-3-one

Uniqueness

MFCD00098031 is unique due to the presence of chlorine atoms on the phenyl rings, which can significantly influence its chemical reactivity and biological activity. The electron-withdrawing nature of chlorine can enhance the compound’s stability and its ability to participate in various chemical reactions.

Properties

Molecular Formula

C17H12Cl2O

Molecular Weight

303.2 g/mol

IUPAC Name

1,5-bis(4-chlorophenyl)penta-1,4-dien-3-one

InChI

InChI=1S/C17H12Cl2O/c18-15-7-1-13(2-8-15)5-11-17(20)12-6-14-3-9-16(19)10-4-14/h1-12H

InChI Key

KKVCZNHIJHTDFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C=CC2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Chlorobenzaldehyde (1x, 1.00 g, 7.1 mmol) and acetone (19, 0.26 ml, 3.5 mmol) were combined in ethanol (10 ml) and stirred for 15 min at room temperature. A solution of sodium hydroxide (0.40 g, 10.0 mmol) and water (10 ml) was added and the mixture stirred for 3 hr at room temperature. The resulting precipitate was filtered and recrystallized from ethyl acetate to give 0.75 g (70%) of yellow crystals: mp 187-189° C. [expected mp 191-193° C.]; 1H NMR: δ 7.00 (d, 2H, J=15.9 Hz), 7.37 (d, 4H, J=8.5 Hz), 7.52 (d, 4H, J=8.5 Hz), 7.66 (d, 2H, J=15.9 Hz); 13C NMR: δ 125.7, 129.2, 129.5, 133.2, 136.4, 141.9, 188.1.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.26 mL
Type
reactant
Reaction Step Two
Quantity
0.4 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Yield
70%

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